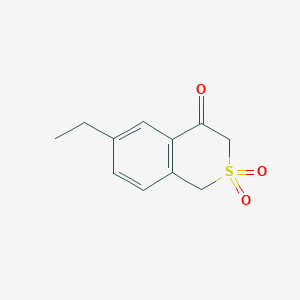
6-Ethylisothiochroman-4-one 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylisothiochroman-4-one 2,2-dioxide, also known as AldrichCPR, is a chemical compound with the empirical formula C11H12O3S and a molecular weight of 224.28 g/mol . This compound is part of the isothiochromanone family, which is known for its diverse applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 6-Ethylisothiochroman-4-one 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
6-Ethylisothiochroman-4-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
6-Ethylisothiochroman-4-one 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 6-Ethylisothiochroman-4-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
6-Ethylisothiochroman-4-one 2,2-dioxide can be compared with other similar compounds, such as:
- 6-Chloro-2,3-dihydro-2,2-dimethylchromen-4-one
- Tetrahydrothiopyran-4-one 1,1-dioxide
- 6-Bromo-2,3-dihydro-2,2-dimethylchromen-4-one
These compounds share structural similarities but differ in their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H12O3S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
6-ethyl-2,2-dioxo-1H-isothiochromen-4-one |
InChI |
InChI=1S/C11H12O3S/c1-2-8-3-4-9-6-15(13,14)7-11(12)10(9)5-8/h3-5H,2,6-7H2,1H3 |
Clé InChI |
GUWUZKCZQYXBSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CS(=O)(=O)CC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)

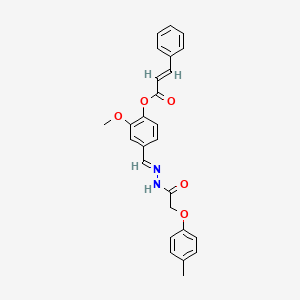


![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)
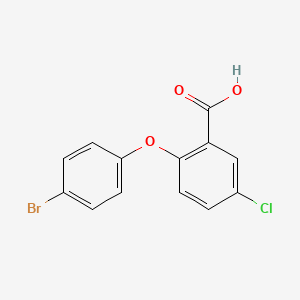

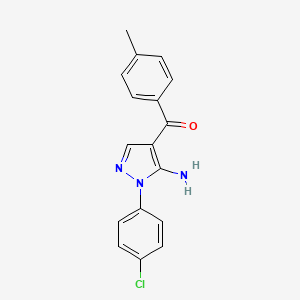
![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)

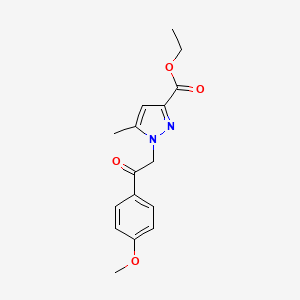

![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
